5,5-Dimethyl-1,3-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

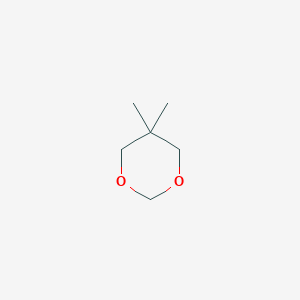

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCJIPFNVBDLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCOC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236182 | |

| Record name | 5,5-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-98-0 | |

| Record name | 5,5-Dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYL-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3NWA96LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the properties of 5,5-Dimethyl-1,3-dioxane

An In-Depth Technical Guide to 5,5-Dimethyl-1,3-dioxane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal molecule in stereochemical studies and a fundamental building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, conformational landscape, and reactivity of this compound, grounding its claims in established scientific literature.

Introduction: The Significance of a Structurally Constrained Acetal

This compound is a saturated six-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3. It is formally a cyclic acetal derived from formaldehyde and neopentyl glycol (2,2-dimethylpropane-1,3-diol). The defining feature of this molecule is the gem-dimethyl substitution at the C5 position. This structural element effectively "locks" the ring system, preventing ring inversion and making it an exceptional model for conformational analysis and stereoelectronic studies.[1] Its derivatives are widely employed as protecting groups for 1,3-diols and carbonyl compounds, a testament to their stability and predictable reactivity.[2]

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are well-documented, providing a reliable foundation for its use in experimental design.

Physical and Chemical Identifiers

The fundamental properties of this compound are summarized below, compiled from authoritative databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 872-98-0 | PubChem[3] |

| Molecular Formula | C₆H₁₂O₂ | PubChem[3] |

| Molecular Weight | 116.16 g/mol | PubChem[3] |

| Boiling Point | 124-126 °C (397-399 K) | NIST[4] |

| Enthalpy of Vaporization (ΔvapH°) | 41 ± 1 kJ/mol | NIST[4] |

| Synonyms | 5,5-Dimethyl-m-dioxane, Neopentyl glycol formal | PubChem[3], NIST[5] |

Spectroscopic Profile for Structural Elucidation

The spectral data provide an unambiguous fingerprint for the identification and purity assessment of this compound.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Provides signals corresponding to the protons on the ring and the methyl groups. | ChemicalBook[6] |

| ¹³C NMR | Shows distinct peaks for the different carbon environments within the molecule. | PubChem[3] |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 56, 41, 29. | PubChem[3] |

| Infrared (IR) Spectroscopy | C-O stretching bands are prominent. | PubChem[3] |

Synthesis and Purification: An Experimental Protocol

The synthesis of 1,3-dioxanes is a cornerstone reaction in organic chemistry, typically involving the acid-catalyzed acetalization of a diol with an aldehyde or ketone.[2] For the parent this compound, this involves the reaction of 2,2-dimethylpropane-1,3-diol with a formaldehyde source.

Principle of Synthesis: Acid-Catalyzed Acetalization

The reaction proceeds via protonation of the formaldehyde carbonyl, making it more electrophilic. The diol's hydroxyl groups then attack the activated carbonyl carbon in a stepwise fashion, ultimately eliminating a molecule of water to form the stable six-membered ring. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing water as it is formed.

Caption: Locked chair conformation due to C5 gem-dimethyl groups.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by its acetal functionality.

Protecting Group Chemistry

While the parent compound itself is a stable molecule, its formation from neopentyl glycol is a common strategy for the protection of carbonyl compounds. Conversely, derivatives of this compound are used to protect 1,3-diols. [1]These acetals are robust under basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions, fulfilling the primary requirements of a good protecting group. [2][7]This orthogonal stability is invaluable in complex, multi-step syntheses.

Acid-Catalyzed Isomerization

In the presence of acid catalysts at elevated temperatures, this compound can undergo isomerization. [8]Quantum chemical simulations have shown a plausible mechanism involving protonation of an oxygen atom, followed by C-O bond cleavage to form an alkoxycarbenium ion. This intermediate can then undergo rearrangement through hydride shifts, ultimately leading to products like 2,2-dimethyl-3-methoxypropanal after deprotonation. [8]This reactivity highlights the potential for skeletal rearrangements of the dioxane ring under specific conditions.

Safety and Handling

As a cyclic ether, this compound should be handled with standard laboratory precautions. [9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Storage: Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light. [11]It should be stored in a tightly sealed, opaque container in a cool, dry place. It is advisable to test for the presence of peroxides before distillation. [11]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful tool for understanding stereochemistry and a versatile building block in organic synthesis. Its conformationally rigid structure, predictable reactivity, and role in protecting group strategies ensure its continued relevance in both academic research and the development of complex molecules such as pharmaceuticals and natural products.

References

-

5,5-dimethyl-2-phenyl-1,3-dioxane - ChemBK. (2024). ChemBK. [Link]

-

Chemical Properties of this compound (CAS 872-98-0). (n.d.). Cheméo. [Link]

-

This compound | C6H12O2 | CID 70109. (n.d.). PubChem. [Link]

-

This compound-2-ethanol - PubChem. (n.d.). National Institutes of Health. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

This compound. (n.d.). NIST WebBook, Phase change data. [Link]

-

Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal. (2021). Journal of Physics: Conference Series. [Link]

-

Formation mechanism of this compound-2-ethanol. (n.d.). ResearchGate. [Link]

-

Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. (2019). ResearchGate. [Link]

-

Dimethyl dioxane. (2019). Sciencemadness Wiki. [Link]

-

(PDF) Conformational analysis of 5-substituted 1,3-dioxanes. (2010). ResearchGate. [Link]

-

This compound | 1X250MG | C6H12O2 | 687204 | 872-98-0. (n.d.). HPC Standards. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]

-

Protecting group. (n.d.). Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(872-98-0) 1H NMR spectrum [chemicalbook.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chembk.com [chembk.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]

synthesis and characterization of 5,5-Dimethyl-1,3-dioxane

<A> An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-1,3-dioxane

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, a heterocyclic compound, serves as a pivotal building block in various chemical syntheses. Its unique structural features, particularly the gem-dimethyl group on the cyclohexane-like ring, impart specific conformational properties and reactivity patterns that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Prins reaction and its thorough characterization using modern analytical techniques. The methodologies detailed herein are designed to be robust and reproducible, offering both seasoned researchers and newcomers to the field a reliable roadmap for their work with this versatile molecule.

Section 1: Synthesis via the Prins Reaction: A Mechanistic and Practical Overview

The most common and efficient method for synthesizing this compound is the Prins reaction. This acid-catalyzed reaction involves the electrophilic addition of an aldehyde (in this case, formaldehyde) to an alkene (isobutylene).[1]

The Core Mechanism: A Step-by-Step Elucidation

The Prins reaction for the synthesis of this compound proceeds through a well-established cationic mechanism.[1][2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of Formaldehyde : The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by an acid catalyst (e.g., sulfuric acid), forming a highly reactive oxonium ion. This activation increases the electrophilicity of the carbonyl carbon.[1][2]

-

Electrophilic Attack : The electron-rich double bond of isobutylene then acts as a nucleophile, attacking the activated formaldehyde. This step forms a stable tertiary carbocation intermediate.[1]

-

Carbocation Trapping : The carbocation intermediate is then trapped by a second molecule of formaldehyde.

-

Cyclization : An intramolecular reaction then occurs, where the hydroxyl group attacks the newly formed oxonium ion, leading to the formation of the six-membered dioxane ring.

-

Deprotonation : The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

Caption: A systematic workflow for the purification and characterization of this compound.

Section 3: Safety, Handling, and Storage

As with any chemical synthesis, proper safety precautions are paramount.

-

Hazards : this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. [3][4]* Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion: A Foundation for Innovation

This guide has provided a detailed, in-depth technical overview of the . By understanding the underlying principles of the Prins reaction and employing a rigorous analytical workflow, researchers can confidently produce and validate this important chemical intermediate. The protocols and insights presented here serve as a solid foundation for its application in drug development, materials science, and beyond, empowering scientists to push the boundaries of chemical innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, G., et al. (2020). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. National Institutes of Health. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Conformational Analysis of 5,5-Dimethyl-1,3-dioxane

Abstract

The 1,3-dioxane ring is a foundational heterocyclic motif in numerous natural products and pharmaceutical agents. Its conformational preferences dictate molecular shape, reactivity, and biological interactions. The introduction of a gem-dimethyl group at the C5 position creates 5,5-dimethyl-1,3-dioxane, a fascinating derivative that serves as a conformationally-locked model system. This guide provides a comprehensive technical exploration of its conformational landscape, detailing the interplay of steric and stereoelectronic forces. We will dissect the energetic preference for the chair conformation over twist-boat forms, outline the definitive experimental and computational methodologies for its analysis, and present field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Conformational Control

In modern chemical and pharmaceutical sciences, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis—the study of the spatial arrangement of atoms and the energy associated with these arrangements—provides critical insights into a molecule's physical properties and biological activity. The 1,3-dioxane scaffold, an oxygen-containing six-membered heterocycle, is of particular interest due to its prevalence in pharmacologically active compounds.[1] Unlike its carbocyclic analog, cyclohexane, the 1,3-dioxane ring features shorter C-O bonds and the presence of oxygen lone pairs, which introduce unique stereoelectronic effects that significantly influence its conformational behavior.[2][3]

The subject of this guide, this compound, is a uniquely valuable tool for studying these principles. The gem-dimethyl substitution at the C5 position introduces significant steric hindrance that effectively prevents the ring-inversion process common to six-membered rings, thus "locking" the molecule into a preferred chair conformation. This simplification allows for a more direct investigation of the fundamental energetic balance between the chair and higher-energy non-chair forms.

The Conformational Landscape: Chair vs. Twist-Boat

Like cyclohexane, the 1,3-dioxane ring seeks to minimize torsional and angle strain by adopting non-planar conformations.[1] The two primary conformations of interest are the low-energy chair form and the more flexible, higher-energy twist-boat form.

-

Chair Conformation: This is the ground state conformation for 1,3-dioxane systems. It features staggered bonds, minimizing torsional strain, and near-ideal tetrahedral bond angles.

-

Twist-Boat Conformation: This is an intermediate in the hypothetical ring-flipping pathway. While it relieves some strain compared to the pure "boat" form, it retains significant torsional strain from eclipsing interactions.

For the parent 1,3-dioxane molecule, computational studies have shown the chair conformer to be substantially more stable than the twist-boat conformer.[4] Ab initio and Density Functional Theory (DFT) calculations place the energy difference (ΔG) between the chair and the 2,5-twist conformer in the range of 4.8 to 5.2 kcal/mol.[4] The introduction of the 5,5-dimethyl groups further biases this equilibrium, as placing one of the methyl groups in an axial position during a ring flip would incur a severe steric penalty, effectively locking the chair conformation.

The primary conformational question for this compound is therefore not about the equilibrium between two different chairs, but the energy required to distort the dominant chair conformation into a higher-energy twist-boat form.

Caption: Energy profile of the chair-to-twist-boat interconversion.

Stereoelectronic Underpinnings: The Anomeric Effect

While the classic anomeric effect describes the preference for axial substituents at the C2 position, the underlying principle—hyperconjugation involving oxygen lone pairs—influences the entire ring.[5][6] This effect arises from a stabilizing orbital interaction between an oxygen lone pair (n) and an adjacent anti-bonding orbital (σ).[6][7] In the 1,3-dioxane ring, interactions such as the n(O) → σ(C-H) hyperconjugation contribute to the overall geometry and stability of the chair form.[2][3][4] These stereoelectronic forces are a key reason why the geometry of the 1,3-dioxane chair is not identical to that of cyclohexane, featuring puckering at the O-C-O fragment.

Experimental Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of dioxane derivatives in solution. The analysis hinges on two key parameters: chemical shifts (δ) and scalar coupling constants (J).

Protocol: ¹H NMR Analysis

A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) and analyzed using a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of deuterated solvent.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze are those for the protons at C2, C4, and C6.

-

Signal Assignment:

-

The C5 methyl groups will appear as a sharp singlet.

-

The C2 protons (H2ₐₓ and H2ₑq) will typically appear as a pair of doublets or an AB quartet.

-

The C4/C6 protons (H4/6ₐₓ and H4/6ₑq) will also appear as complex multiplets, often as an ABXY system when coupled to the C5 protons (which are absent here) and each other.

-

-

Coupling Constant (J-value) Extraction: The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons is highly dependent on the dihedral angle (θ) between them, as described by the Karplus equation. By measuring these J-values, one can deduce the spatial relationship of the protons and confirm the chair conformation.

Data Interpretation

In a rigid chair conformation, the dihedral angles are fixed, leading to predictable coupling constants.

| Coupling Interaction | Approximate Dihedral Angle (θ) | Expected ³J_HH (Hz) |

| Axial-Axial (J_aa) | ~180° | 10 - 13 |

| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |

| Geminal (²J_HH) | ~109.5° | -10 to -15 |

The observation of a large coupling constant (~10-13 Hz) between two protons confirms they are in a 1,3-diaxial relationship, which is definitive evidence for a chair conformation. The absence of signal averaging (i.e., distinct signals for axial and equatorial protons) at room temperature further confirms that the ring is not undergoing rapid inversion.

Computational Modeling: An In-Silico Approach

Computational chemistry provides invaluable quantitative data on the energies and geometries of different conformers. Density Functional Theory (DFT) is the workhorse method for this type of analysis.

Workflow: DFT Conformational Analysis

Caption: Workflow for computational conformational analysis.

-

Structure Building: Generate 3D coordinates for both the chair and twist-boat conformations of this compound.

-

Geometry Optimization: Perform full geometry optimizations for each structure. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy geometry for each starting conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one.

-

Energy Calculation: Extract the electronic energy and the thermal corrections to the Gibbs free energy (G) from the output files. The difference in G between the optimized chair and twist-boat structures (ΔG = G_twist-boat - G_chair) gives the relative stability at the specified temperature (usually 298.15 K).

Computational studies consistently confirm that the chair conformation is the global minimum, with the twist-boat being several kcal/mol higher in energy, corroborating the experimental NMR data.[4][8]

Synthesis and Application

Synthetic Protocol

This compound is typically synthesized via the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with formaldehyde or a formaldehyde equivalent like paraformaldehyde.

-

Reaction Setup: To a solution of 2,2-dimethyl-1,3-propanediol in a non-polar solvent (e.g., toluene), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup and Purification: After the reaction is complete, cool the mixture, wash with a basic aqueous solution (e.g., NaHCO₃) to neutralize the acid, and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Conclusion

The conformational analysis of this compound offers a clear and instructive case study in the principles of stereochemistry. The gem-dimethyl group at C5 effectively eliminates ring inversion, allowing for an unambiguous characterization of the dominant chair conformation. A combined approach, leveraging the definitive structural insights from NMR spectroscopy and the quantitative energetic data from computational modeling, provides a robust and self-validating system for analysis. The principles demonstrated with this model compound are directly applicable to more complex substituted dioxanes encountered in medicinal chemistry and natural product synthesis, making a thorough understanding of its behavior essential for the modern researcher.

References

-

Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor and Donor Abilities of σ Bonds. The Journal of Organic Chemistry. Available at: [Link]

-

ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane. Available at: [Link]

-

Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry. Available at: [Link]

-

Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. PubMed. Available at: [Link]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

-

ResearchGate. (2008). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Available at: [Link]

-

Chapman, D. M., & Hester, R. E. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A. Available at: [Link]

-

Bols, M., & Crich, D. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing. Available at: [Link]

-

ACS Publications. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Rychnovsky, S. D., Yang, G., & Powers, J. P. (1992). Chair and twist-boat conformations of 1,3-dioxanes: limitations of molecular mechanics force fields. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Stability of 5,5-Dimethyl-1,3-dioxane in Acidic and Basic Media: An In-depth Technical Guide

Introduction: The Significance of 5,5-Dimethyl-1,3-dioxane in Modern Chemistry

This compound, a cyclic acetal, holds a pivotal role in contemporary organic synthesis, particularly in the realm of drug development and complex molecule construction. Its prevalence stems from its utility as a robust protecting group for carbonyl functionalities, namely aldehydes and ketones. The strategic application of protecting groups is a cornerstone of multistep synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.[1] The stability of these protecting groups under a variety of reaction conditions is paramount to the success of a synthetic campaign. This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on its behavior in acidic and basic environments. This understanding is critical for researchers and drug development professionals to effectively utilize this versatile chemical entity.

Core Principles of Acetal Stability: A Tale of Two Environments

The chemical behavior of this compound is dictated by the fundamental principles governing acetal chemistry. In essence, its stability is a story of two contrasting scenarios: remarkable resilience in basic and neutral media, and pronounced lability under acidic conditions.[2][3]

Inertness in Basic and Neutral Media: A Bastion of Stability

Under basic or neutral conditions, this compound exhibits exceptional stability. This robustness can be attributed to the absence of a viable reaction pathway for nucleophilic or basic attack.[3][4] The carbon atom of the acetal linkage is not sufficiently electrophilic to be attacked by common nucleophiles or bases. Furthermore, the ether-like oxygen atoms lack a proton that can be readily abstracted by a base, thus preventing the initiation of a degradation pathway. This inherent stability makes this compound an ideal choice for protecting carbonyl groups during reactions involving strong bases, organometallic reagents (like Grignard or organolithium reagents), hydrides, and various nucleophiles.[5]

Lability in Acidic Media: The Achilles' Heel

The stability of this compound is dramatically compromised in the presence of acid. The acid-catalyzed hydrolysis of acetals is a well-established and fundamental reaction in organic chemistry.[6][7] This process is not merely a degradation but a controlled and reversible reaction that allows for the deprotection of the carbonyl group when desired. The susceptibility to acid-catalyzed cleavage is the very feature that makes acetals such useful protecting groups.

The Mechanism of Acid-Catalyzed Hydrolysis: A Step-by-Step Breakdown

The acid-catalyzed hydrolysis of this compound proceeds through a series of well-defined steps, culminating in the regeneration of the parent carbonyl compound (in this case, formaldehyde) and 2,2-dimethyl-1,3-propanediol. The generally accepted mechanism involves the following key stages[6][7][8]:

-

Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by a hydronium ion (H₃O⁺). This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol).

-

Formation of a Resonance-Stabilized Carbocation: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the departure of one of the alcohol moieties and the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom, which significantly stabilizes this intermediate. The formation of this carbocation is typically the rate-determining step of the hydrolysis reaction.[7]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation to Form a Hemiacetal: A subsequent deprotonation step yields a hemiacetal intermediate.

-

Protonation of the Remaining Alkoxy Group: The hydroxyl group of the hemiacetal is then protonated by another hydronium ion.

-

Elimination of the Second Alcohol Moiety: This protonation again creates a good leaving group, which is eliminated to form the protonated carbonyl compound.

-

Final Deprotonation: Finally, deprotonation of the protonated carbonyl by a water molecule regenerates the hydronium ion catalyst and yields the final carbonyl compound.

Visualizing the Mechanism of Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Kinetics and Factors Influencing the Rate of Hydrolysis

The rate of acid-catalyzed hydrolysis of this compound is influenced by several factors, including pH, temperature, and structural features of the acetal itself.

pH-Rate Profile

The rate of hydrolysis is directly proportional to the concentration of the hydronium ion at low pH. As the pH increases, the rate of hydrolysis decreases significantly. A typical pH-rate profile for acetal hydrolysis shows a linear relationship between the logarithm of the observed rate constant (log k_obs) and pH in the acidic region, with a slope of -1. This indicates a specific acid-catalyzed mechanism. At very high pH values (in the basic region), the rate of hydrolysis is negligible.

Visualizing the pH-Rate Profile

Caption: Representative pH-rate profile for acetal hydrolysis.

Structural Effects on Stability

The structure of the acetal plays a crucial role in determining its stability towards acid-catalyzed hydrolysis. For 1,3-dioxanes, substitution at the 5-position, as seen in this compound, has a deactivating effect on the rate of hydrolysis.[3] This is in contrast to substitution at the 2-position, which generally increases the rate of hydrolysis. The gem-dimethyl group at the 5-position can influence the conformation of the six-membered ring and potentially increase steric hindrance, making the protonation and subsequent steps less favorable.

For comparison, a study on the hydrolysis of 2-methyl-1,3-dioxane over an acidic ion exchange resin found the activation energy for the forward reaction to be 33.31 kJ/mol.[2] While not identical, this value provides a reasonable estimate for the energy barrier of hydrolysis for a structurally similar 1,3-dioxane.

| Compound | Relative Rate of Hydrolysis | Reference |

| Unsubstituted 1,3-Dioxane | 1 | [3] |

| This compound | Slower than unsubstituted | [3] |

| 2-Methyl-1,3-dioxane | Faster than unsubstituted |

Table 1: Relative Hydrolysis Rates of Substituted 1,3-Dioxanes.

Experimental Protocols for Stability Assessment

The stability of this compound can be experimentally determined by monitoring its concentration over time in solutions of varying pH. Several analytical techniques can be employed for this purpose.

Protocol 1: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, including acetal hydrolysis.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O) containing a known concentration of an internal standard.

-

Initiation of Hydrolysis: To initiate the hydrolysis, add a specific amount of a deuterated acid (e.g., DCl in D₂O) to achieve the desired pH.

-

NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the starting material (this compound) and one of the products (e.g., formaldehyde or 2,2-dimethyl-1,3-propanediol) relative to the internal standard.

-

Kinetic Analysis: Plot the concentration of the reactant versus time to determine the rate constant of the hydrolysis reaction.

Visualizing the NMR Monitoring Workflow

Caption: Workflow for monitoring acetal hydrolysis by NMR.

Protocol 2: Monitoring Hydrolysis by Gas Chromatography (GC)

Gas chromatography is another effective method for quantifying the components of a reaction mixture over time.

Methodology:

-

Reaction Setup: Set up the hydrolysis reaction in a thermostated vessel with a known concentration of this compound in an appropriate solvent system and at the desired pH.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in each aliquot by adding a base (e.g., a solution of sodium bicarbonate) to neutralize the acid catalyst.

-

Extraction: Extract the organic components from the quenched aliquot into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

GC Analysis: Inject the organic extract into a gas chromatograph equipped with an appropriate column and detector (e.g., a flame ionization detector).

-

Data Analysis: Determine the concentrations of the reactant and product(s) by comparing their peak areas to those of standard solutions.

-

Kinetic Analysis: Plot the concentration of the reactant versus time to calculate the rate constant.

Protocol 3: Monitoring Hydrolysis by UV-Vis Spectrophotometry (Indirect Method)

If the acetal and its hydrolysis products do not have a strong UV-Vis chromophore, an indirect method can be employed. This often involves reacting one of the hydrolysis products (e.g., an aldehyde) with a derivatizing agent that produces a colored or UV-active compound.

Methodology:

-

Reaction and Sampling: Perform the hydrolysis reaction and sampling as described in the GC protocol.

-

Derivatization: Treat the quenched aliquots with a reagent that reacts specifically with the aldehyde product to form a chromophore. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at its maximum wavelength (λ_max) using a UV-Vis spectrophotometer.

-

Quantification: Use a calibration curve prepared from standard solutions of the aldehyde to determine its concentration in each aliquot.

-

Kinetic Analysis: From the concentration of the product formed over time, calculate the rate of disappearance of the starting acetal and determine the rate constant.

Conclusion: A Versatile Tool with Well-Defined Stability Parameters

This compound is a valuable synthetic tool, prized for its role as a robust protecting group for carbonyl compounds. Its stability profile is well-defined and predictable: it is exceptionally stable in basic and neutral environments, yet readily cleaved under acidic conditions. This dichotomous behavior is the key to its utility, allowing for the selective protection and deprotection of carbonyl functionalities in complex synthetic sequences. A thorough understanding of the mechanism and kinetics of its acid-catalyzed hydrolysis, as well as the factors that influence its rate, is essential for its effective application in research and development. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its stability, enabling scientists to harness the full potential of this important chemical entity.

References

-

Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magn Reson Chem. 2012 Jul;50(7):496-501.

-

Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Academax.

-

Why are acetals stable to bases and nucleophiles? Chemistry Stack Exchange.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.

-

The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate.

-

Acetal Hydrolysis Mechanism. Chemistry Steps.

-

1,3-dithianes in 10% dioxane–water mixtures. Implications for cyclic acetal hydrolysis catalysed by hydrogen ions. Journal of the Chemical Society, Perkin Transactions 2.

-

Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate.

-

Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate.

-

pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate.

- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.

-

A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed.

-

The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar.

-

Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. Journal of the Chemical Society, Perkin Transactions 2.

-

Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal. IOP Conference Series: Materials Science and Engineering.

-

This compound-2-ethanol. PubChem.

-

Rate Constant of Ester Hydrolysis. Scribd.

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA.

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA.

-

The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC.

-

Dimethyl Acetals. Organic Chemistry Portal.

-

Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson.

-

Protecting group. Wikipedia.

- Protecting Groups. University of California, Irvine.

-

A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers. ResearchGate.

Sources

- 1. Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane-Academax [idesign.academax.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxane Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

The 5,5-dimethyl-1,3-dioxane scaffold represents a versatile and sterically defined structural motif that has garnered increasing attention in medicinal chemistry and drug development. The gem-dimethyl group at the C5 position locks the six-membered ring into a predictable chair conformation, providing a rigid framework for the precise spatial orientation of substituents. This unique conformational stability, coupled with the synthetic tractability of the dioxane ring, makes its derivatives attractive candidates for a range of therapeutic applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning potential of this compound derivatives as bioactive agents. We will delve into their roles as anti-inflammatory agents, modulators of multidrug resistance in cancer, and ligands for the sigma-1 receptor in the context of neuropathic pain, offering insights into their structure-activity relationships and mechanisms of action.

The this compound Core: A Foundation for Bioactivity

The this compound core is typically synthesized through the acid-catalyzed condensation of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol. This reaction, a form of acetal or ketal formation, is a robust and high-yielding transformation, making the core structure readily accessible. The presence of the gem-dimethyl group at the C5 position is a key feature, as it anchors the 1,3-dioxane ring in a chair conformation, minimizing ring flipping and providing a stable and predictable three-dimensional structure. This conformational rigidity is highly advantageous in drug design, as it allows for the precise positioning of pharmacophoric elements to interact with biological targets.

The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions, a desirable trait for a scaffold in a drug candidate that must endure various physiological environments. However, it is labile to acidic conditions, which can be exploited for deprotection strategies in organic synthesis or for prodrug design where release of an active compound is desired in an acidic environment, such as a tumor microenvironment.

Synthesis of Bioactive this compound Derivatives

The synthesis of functionalized this compound derivatives typically begins with the formation of the core structure, followed by modification of substituents at the C2 or other positions. The choice of the starting aldehyde or ketone determines the initial substitution pattern at the C2 position, which is often a key determinant of biological activity.

Experimental Protocol 1: General Synthesis of 2-Substituted-5,5-Dimethyl-1,3-Dioxanes

This protocol outlines the general procedure for the acid-catalyzed acetalization to form the this compound ring.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

2,2-Dimethyl-1,3-propanediol (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-TSA in toluene.

-

Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the desired 2-substituted-5,5-dimethyl-1,3-dioxane.

Potential Therapeutic Applications of this compound Derivatives

The rigid and tunable nature of the this compound scaffold has led to the exploration of its derivatives in several therapeutic areas.

Anti-inflammatory Agents

A series of N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids have been synthesized and evaluated for their anti-inflammatory properties.[1] These compounds are prepared by the reaction of 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal with various amino acids or their methyl esters. In a xylene-induced ear edema model in mice, several of these derivatives exhibited significant anti-inflammatory activity, with some showing higher potency than the standard drug, aspirin.[1]

A Quantitative Structure-Activity Relationship (QSAR) analysis suggested that the anti-inflammatory activity is influenced by the properties of the amino acid moiety, indicating that the this compound unit serves as a key scaffold for presenting the bioactive amino acid portion in a favorable conformation.[1] While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with the production or action of pro-inflammatory mediators.

Modulators of Multidrug Resistance (MDR) in Cancer

Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[2] Several 1,3-dioxane derivatives have been identified as effective modulators of P-gp, capable of reversing MDR in cancer cells.[3][4]

Derivatives with two phenyl groups at the C2 position of the dioxane ring, along with a linker connected to a basic moiety, have shown promising activity.[3] These compounds are thought to interact with P-gp, inhibiting its efflux function and thereby increasing the intracellular concentration of chemotherapeutic drugs. The this compound core provides a rigid platform for the optimal positioning of the aromatic rings and the basic side chain, which are crucial for P-gp interaction.

Logical Relationship: Key Structural Features for P-gp Modulation

Caption: Key structural elements of this compound derivatives for P-glycoprotein modulation.

Sigma-1 Receptor Ligands for Neuropathic Pain

The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for the treatment of neuropathic pain.[4] Several 4-(aminoalkyl)-substituted 1,3-dioxane derivatives have been synthesized and shown to exhibit high affinity and selectivity for the sigma-1 receptor.[5]

Structure-activity relationship studies have revealed that the substitution at the C2 position and the nature of the amino group are critical for sigma-1 receptor binding. For instance, a benzylamine moiety at the end of an ethyl linker at the C4 position, coupled with a phenyl group at the C2 position, resulted in a potent and selective sigma-1 receptor antagonist with significant antiallodynic activity in a capsaicin-induced pain model.[5] The rigid this compound scaffold is believed to correctly orient these key pharmacophoric features for optimal interaction with the receptor's binding site.

Signaling Pathway: Role of Sigma-1 Receptor in Neuropathic Pain

Sources

- 1. N-[2-(this compound-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-1,3-dioxane

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-1,3-dioxane

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a six-membered ring containing two oxygen atoms and is substituted with two methyl groups at the C5 position.[1] This symmetrical structure significantly influences its spectroscopic signatures. The primary analytical techniques discussed—NMR, IR, and MS—each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and overall structure.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide clear and interpretable spectra.

¹H NMR Spectroscopy

Expertise & Experience: The symmetry of this compound simplifies its ¹H NMR spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial protons on C4 and C6, and the protons on C2.

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.7 - 1.2 | Singlet | 6H | C(5)-(CH₃)₂ |

| ~3.5 - 3.7 | Singlet or Multiplet | 4H | C(4)-H₂, C(6)-H₂ |

| ~4.5 - 4.7 | Singlet | 2H | C(2)-H₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

Trustworthiness: The integration values are key to a confident assignment. The 6H singlet unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. We anticipate four distinct signals corresponding to the four unique carbon environments.

Data Presentation:

| Chemical Shift (δ) ppm | Assignment |

| ~21.8 | C(5)-CH₃ |

| ~30.2 | C(5) |

| ~70.9 | C(4), C(6) |

| ~94.0 | C(2) |

Note: These are typical chemical shift values and can be influenced by the solvent.[4][5]

Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a reliable fingerprint for the this compound structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the C-O ether linkages and the C-H bonds of the alkane framework.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H (stretch, sp³) |

| 1395 - 1385 | Medium | C-H (bend, methyl) |

| 1150 - 1050 | Strong | C-O (stretch, ether) |

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., thin film, KBr pellet).[1]

Trustworthiness: The strong absorption bands in the 2950-2850 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations. The presence of a strong band in the 1150-1050 cm⁻¹ region is a clear indication of the C-O stretching of the ether groups within the dioxane ring.[6] The absence of significant peaks in other regions (e.g., no O-H stretch around 3300 cm⁻¹ or C=O stretch around 1700 cm⁻¹) confirms the purity of the compound and the absence of common starting materials or byproducts.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique that leads to predictable fragmentation pathways. The molecular ion peak (M⁺) is expected at an m/z of 116, corresponding to the molecular weight of C₆H₁₂O₂.[7][8]

Data Presentation:

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 115 | [M-H]⁺ |

| 101 | [M-CH₃]⁺ |

| 86 | [M-2CH₃]⁺ or [M-CH₂O]⁺ |

| 56 | [C₄H₈]⁺ |

Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 115 is a common fragmentation.[9] The loss of a methyl group ([M-CH₃]⁺) results in a peak at m/z 101. A significant peak at m/z 56 is also observed, which can be attributed to the stable isobutylene cation formed after ring cleavage.[9]

Caption: Proposed Fragmentation Pathway of this compound in EI-MS

Experimental Protocols

Authoritative Grounding & Comprehensive References: The data presented in this guide are consistent with standard analytical procedures.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.

-

Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[10]

Conclusion

The spectroscopic data for this compound are highly characteristic and provide a robust means of confirming its structure and purity. The symmetry of the molecule is a dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular structure. This comprehensive spectroscopic profile serves as an essential reference for scientists working with this versatile chemical compound.

References

-

PubChem. (n.d.). This compound-2-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Bar graph of this compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H12O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 5,5-dimethyl-m-dioxane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxane, 2,4-diisopropyl-5,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 872-98-0). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dioxane, 5,5-dimethyl-2-(tetrahydro-2-methoxy-2H-pyran-4-yl)- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Journal of the American Chemical Society. (1965). Conformational analysis. XVI. 1,3-Dioxanes. Retrieved from [Link]

-

Russian Journal of Organic Chemistry. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

Sources

- 1. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,3-Dioxane-4-methanol, 4,5-dimethyl- (54063-16-0) for sale [vulcanchem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

The 5,5-Dimethyl-1,3-dioxane Ring: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,5-dimethyl-1,3-dioxane motif, a cyclic acetal derived from neopentyl glycol, is a cornerstone in modern organic synthesis, prized for its unique conformational properties and predictable reactivity. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of this heterocyclic system. We will delve into the stereoelectronic effects and conformational biases imparted by the gem-dimethyl group, the kinetics and mechanisms of its formation and cleavage, and its utility as a robust protecting group in the synthesis of complex molecules. This guide is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, thereby empowering scientists to strategically employ the this compound ring in their synthetic endeavors.

Introduction: Structural and Conformational Landscape

The this compound ring is a six-membered heterocycle characterized by the presence of two oxygen atoms at the 1 and 3 positions and a gem-dimethyl group at the C5 position. This substitution pattern has profound implications for the ring's conformation and reactivity.

Conformational Preferences: The Dominance of the Chair Form

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. The chair-twist energy is higher for 1,3-dioxanes compared to cyclohexanes (5.7 kcal/mol vs. 4.9 kcal/mol, respectively), making the chair conformation even more dominant.[1] The gem-dimethyl group at the C5 position further influences the ring's conformational equilibrium. While a substituent at C5 does not experience the same 1,3-diaxial interactions as substituents at C2, C4, or C6, the Thorpe-Ingold effect, or gem-dimethyl effect, plays a significant role. This effect posits that the presence of the gem-dimethyl group compresses the internal bond angle, which can favor ring formation and influence the conformational preferences of other substituents on the ring.[2]

The conformational free energy (A-value) of a substituent provides a quantitative measure of its preference for the equatorial position. For substituents at the 5-position of a 1,3-dioxane ring, the A-values are generally smaller than in cyclohexane, indicating a lesser steric demand in the axial position.[3]

Table 1: Conformational Free Energies (A-Values) for Substituents at the C5-Position of the 1,3-Dioxane Ring

| Substituent | A-value (kcal/mol) | Reference |

| Methyl | 0.8 | [3] |

| Ethyl | 0.9 | [4] |

| Isopropyl | 1.1 | [4] |

| tert-Butyl | 1.4-1.8 | [4] |

| Phenyl | 1.1 | [4] |

| Hydroxy | -0.5 | [3] |

Note: A-values can be solvent-dependent, particularly for polar substituents.

The Thorpe-Ingold Effect: A Driving Force for Cyclization

The gem-dimethyl group at the C5 position kinetically favors the formation of the this compound ring. This phenomenon, known as the Thorpe-Ingold effect, arises from a decrease in the internal bond angle between the reacting functionalities, which increases the probability of intramolecular cyclization.[2][5] This effect not only accelerates the rate of formation but can also shift the equilibrium to favor the cyclic acetal over the acyclic starting materials.

Caption: The Thorpe-Ingold effect favoring cyclization.

Synthesis of the this compound Ring

The most common method for the synthesis of 5,5-dimethyl-1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Mechanism of Acetalization

The reaction proceeds via a hemiacetal intermediate. The carbonyl group is first protonated by the acid catalyst, which increases its electrophilicity. Nucleophilic attack by one of the hydroxyl groups of the diol forms the hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Intramolecular trapping of this cation by the second hydroxyl group, followed by deprotonation, yields the cyclic acetal.

Caption: General mechanism of acid-catalyzed acetalization.

Experimental Protocol: Synthesis of 2-Phenyl-5,5-dimethyl-1,3-dioxane

This protocol details the synthesis of a representative 2-substituted-5,5-dimethyl-1,3-dioxane.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

2,2-Dimethyl-1,3-propanediol (1.04 g, 10 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (95 mg, 0.5 mmol)

-

Toluene (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a 100 mL round-bottom flask, add benzaldehyde, 2,2-dimethyl-1,3-propanediol, p-toluenesulfonic acid monohydrate, and toluene.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) or by recrystallization from a suitable solvent to yield 2-phenyl-5,5-dimethyl-1,3-dioxane as a white solid.

Causality Behind Experimental Choices:

-

p-Toluenesulfonic acid: p-TSA is a commonly used acid catalyst for acetalization because it is a solid, easy to handle, and less corrosive than mineral acids like sulfuric acid.[6] Its acidity is sufficient to promote the reaction without causing significant side reactions.

-

Dean-Stark trap: The formation of acetals is a reversible reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the product.[6]

-

Toluene: Toluene forms an azeotrope with water, which facilitates its removal in the Dean-Stark trap.

Reactivity of the this compound Ring

The reactivity of the this compound ring is dominated by its behavior as an acetal. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis (Deprotection)

The most common reaction of 1,3-dioxanes is their acid-catalyzed hydrolysis back to the corresponding carbonyl compound and diol. This reaction is the reverse of acetalization and is a cornerstone of its use as a protecting group.

Mechanism of Hydrolysis:

The mechanism begins with the protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this cation, followed by deprotonation and subsequent proton transfer, leads to a hemiacetal intermediate. Protonation of the remaining ring oxygen and subsequent cleavage yields the carbonyl compound and the diol. The formation of the oxocarbenium ion is generally the rate-determining step.[7]

Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxane.

Kinetics of Hydrolysis:

The rate of hydrolysis is highly dependent on the stability of the intermediate oxocarbenium ion. Electron-donating groups at the C2 position accelerate the reaction by stabilizing the positive charge, while electron-withdrawing groups have the opposite effect. The gem-dimethyl group at C5 can also influence the rate of hydrolysis, with some studies suggesting it can decrease the rate relative to the unsubstituted parent dioxane.

Table 2: Relative Hydrolysis Rates of 2-Substituted-1,3-dioxanes

| 2-Substituent | Relative Rate |

| H | 1 |

| CH₃ | ~10² |

| C₆H₅ | ~10³ |

| p-NO₂C₆H₄ | ~10 |

Note: These are approximate relative rates and can vary with reaction conditions.

Experimental Protocol: Deprotection of 2-Phenyl-5,5-dimethyl-1,3-dioxane

Materials:

-

2-Phenyl-5,5-dimethyl-1,3-dioxane (1.92 g, 10 mmol)

-

Acetone (40 mL)

-

1 M Aqueous HCl (10 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-phenyl-5,5-dimethyl-1,3-dioxane in acetone in a round-bottom flask.

-

Add the 1 M aqueous HCl solution and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzaldehyde and 2,2-dimethyl-1,3-propanediol.

-

The products can be separated by column chromatography if necessary.

Reductive Cleavage

The this compound ring can undergo reductive cleavage with strong reducing agents, typically in the presence of a Lewis acid. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃). This reaction opens the ring to form a mono-protected 1,3-diol.

The regioselectivity of the ring opening is influenced by steric and electronic factors. The reduction typically proceeds via hydride attack on an intermediate oxocarbenium ion, which is formed by the coordination of the Lewis acid to one of the ring oxygens.

Oxidation

While the 1,3-dioxane ring is generally stable to many oxidizing agents, strong oxidants can lead to cleavage or modification of the ring. For example, oxidation with ruthenium tetroxide (RuO₄) can lead to the formation of esters or lactones.[8] More selective oxidations can be achieved using systems like N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst, which can oxidize a C-H bond adjacent to the ring oxygen to form an ester.[9]

Applications in Drug Development and Total Synthesis

The stability of the this compound ring to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable protecting group for 1,3-diols and carbonyl compounds in multistep organic synthesis.[2]

The conformational rigidity imparted by the gem-dimethyl group can also be exploited to control the stereochemistry of reactions at adjacent centers. This has been particularly useful in the total synthesis of complex natural products where precise stereochemical control is paramount.

Conclusion

The this compound ring is a versatile and highly useful structural motif in organic chemistry. Its reactivity is well-defined, primarily governed by the principles of acetal chemistry. The presence of the gem-dimethyl group at the C5 position introduces unique conformational constraints and can influence reaction rates through the Thorpe-Ingold effect. A thorough understanding of its synthesis, conformational behavior, and reactivity profile, as detailed in this guide, is essential for its strategic and effective application in the synthesis of complex molecules, including those of pharmaceutical interest.

References

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]

- BenchChem. (2025). Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis.

-

Raskil'dina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 963–969. [Link]

- Schafer, L. (Ed.). (2012). Stereochemistry and Conformational Analysis. Springer Science & Business Media.

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]

- Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane. [Link]

-

Leggetter, B. E., & Brown, R. K. (1963). Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2675. [Link]

-

Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272. [Link]

-

Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects on Reactivity. I. Hydrolysis Rates of Acetals of Non-conjugated Aldehydes and Ketones. Journal of the American Chemical Society, 77(21), 5590-5595. [Link]

-

Pilli, R. A., & Ferreira, V. F. (2013). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules, 18(12), 15658-15690. [Link]

-

Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498. [Link]

-